tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-11-12(2)17-13(3)18-14(11)19-7-9-20(10-8-19)15(21)22-16(4,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHATKPJZOCRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C(=O)OC(C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,5,6-trimethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyrimidine ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the trimethylpyrimidinyl moiety is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents such as DMF or DMSO, often at elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of the piperazine or pyrimidine rings.
Reduction: Reduced forms of the pyrimidine or piperazine rings.
Substitution: Derivatives with new functional groups replacing the tert-butyl or trimethylpyrimidinyl moieties.
Scientific Research Applications
Chemistry: tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is utilized to study the interactions of piperazine derivatives with biological macromolecules. It serves as a model compound to investigate the binding affinities and mechanisms of action of piperazine-containing drugs.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its derivatives have shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its reactivity and stability make it a valuable component in the formulation of agrochemical products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, modulating their activity. The trimethylpyrimidinyl moiety may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate with structurally related piperazine-1-carboxylate derivatives reported in the literature. Key differences in substituents, synthetic routes, stability, and biological activity are highlighted:
Key Comparative Insights:
Substituent Effects on Reactivity and Stability: Electron-rich substituents (e.g., methyl groups on pyrimidine) enhance lipophilicity and metabolic stability but may reduce solubility . Electron-withdrawing groups (e.g., cyano, trifluoromethyl) improve polarity and binding affinity but increase susceptibility to hydrolysis . Acid-sensitive groups (e.g., Boc, aryl amines) limit oral bioavailability unless formulated for controlled release .
Synthetic Accessibility :
- Bromination and cyanation (e.g., ) are reliable for introducing functional handles for further derivatization.
- Copper-catalyzed amination () offers cost-effective routes to arylpiperazine intermediates.
Biological Relevance :
- Pyrimidine and pyridine derivatives () are prevalent in kinase inhibitor design.
- Imidazothiazoles and fused heterocycles () show promise in anti-infective drug discovery.
Computational and Structural Analysis :
- Tools like Mercury () and SHELX () enable precise analysis of crystal packing and hydrogen-bonding patterns, critical for optimizing solid-state stability.
Biological Activity
Tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine core substituted with a tert-butyl group and a pyrimidine derivative. Its molecular formula is , and it presents a unique structural configuration that enhances its biological activity.
Biological Activities
Research has shown that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains.
- Anticancer Properties : The compound may serve as an intermediate in the synthesis of anticancer drugs. For instance, related compounds have been linked to the development of targeted therapies for breast cancer, particularly Ribociclib, which is used for treating ER-positive and HER2-negative breast cancer .
- Neuroactivity : Certain analogs have shown promise in modulating neurotransmitter systems, indicating potential use in treating neurological disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Inhibition : Similar compounds have been identified as inhibitors of specific receptors involved in various diseases. For example, they may act on serotonin or dopamine receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes critical for cell proliferation and survival in cancer cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Case Studies
Several studies illustrate the compound's efficacy:
- A study examining the cytotoxic effects of related piperazine derivatives found that some exhibited IC50 values below 50 µM against various cancer cell lines, suggesting significant anticancer potential .
- Another investigation into the antiviral properties of heterocyclic compounds revealed that certain derivatives could inhibit viral replication effectively, showcasing their potential as therapeutic agents against viral infections .
Data Summary
The following table summarizes key findings regarding the biological activities associated with related compounds:
Q & A
Q. What are the common synthetic routes for tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A representative approach includes:
Piperazine Functionalization: Reacting tert-butyl piperazine-1-carboxylate with a halogenated pyrimidine derivative (e.g., 4-chloro-2,5,6-trimethylpyrimidine) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 80–100°C for 12–24 hours .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields the pure product.
Optimization Strategies:
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution) vs. static crystal packing. Strategies include:
Variable-Temperature NMR: Identify conformational flexibility by observing peak splitting or coalescence at different temperatures (e.g., 25°C to −40°C) .
DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with X-ray bond lengths/angles to validate intramolecular interactions (e.g., hydrogen bonding in the pyrimidine ring) .
Powder XRD: Confirm bulk crystallinity if single-crystal data conflicts with solution-phase spectra .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in medicinal chemistry applications?
Methodological Answer: SAR studies focus on modifying substituents to enhance bioactivity:
Pyrimidine Modifications:
- Replace methyl groups with halogens (e.g., Cl, F) to alter electron density and receptor binding .
- Introduce amino or hydroxyl groups to enable hydrogen bonding with biological targets (e.g., enzymes) .
Piperazine Functionalization:
- Substitute tert-butyl with acyl groups to modulate lipophilicity and blood-brain barrier penetration .
Biological Assays:
- Enzyme Inhibition: Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based assays .
- Cellular Uptake: Track radiolabeled derivatives (³H or ¹⁴C) in cancer cell lines via scintillation counting .
Q. How can reaction mechanisms for key transformations (e.g., piperazine-pyrimidine coupling) be experimentally validated?
Methodological Answer: Mechanistic studies use isotopic labeling and kinetic analysis:
Isotopic Tracing: Synthesize deuterated pyrimidine (e.g., 4-Cl-2,5,6-(CD₃)₃-pyrimidine) and monitor H/D exchange via ²H NMR .
Kinetic Profiling: Conduct time-resolved reaction monitoring (e.g., in situ IR or LC-MS) to identify intermediates (e.g., SNAr transition states) .
Computational Modeling: Simulate reaction pathways (Gaussian 16, transition state theory) to predict rate-determining steps .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
Methodological Answer: Solubility discrepancies often stem from polymorphic forms or solvent impurities. Resolve via:
DSC/TGA: Identify polymorphs by comparing melting points and decomposition profiles .
Solvent Screening: Test solubility in rigorously dried vs. hydrated solvents (e.g., DMSO-d₆) using ¹H NMR integration .
Hansen Solubility Parameters: Calculate HSPs (δD, δP, δH) to rationalize solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
